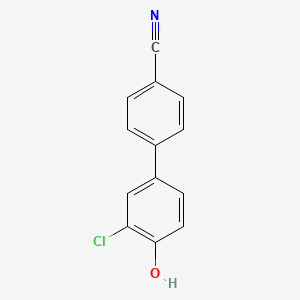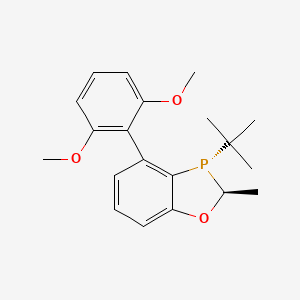
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is also known as 1, 3-diazole . It is a derivative of imidazole, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C7H13N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 139.2 . It has a boiling point of 110-112 °C (Press: 2-3 Torr), a density of 1.028 g/mL at 25 °C, and a refractive index of n20/D1.517 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel chemical entities, such as ether-linked derivatives and isoxazoles, indicating its versatility in organic synthesis. For example, it has been involved in the synthesis of novel ether-linked derivatives of Ornidazole, showcasing its role in generating new molecules with potential antimicrobial and anticancer activities (Şenkardeş et al., 2020). Additionally, its derivatives have been evaluated for their antifungal activity, highlighting its potential in the development of new antifungal agents (Chevreuil et al., 2007).
Antimicrobial and Antifungal Applications
- Research has shown that derivatives of this compound exhibit significant antimicrobial and antifungal activities. This includes studies on novel benzimidazoles bearing oxadiazole nucleus and their anticancer agents, demonstrating the compound's utility in creating molecules with potential therapeutic benefits (Rashid et al., 2012).
Chemical Properties and Interactions
- Investigations into the chemical properties of this compound and its interactions with other substances have been conducted. For instance, the study on the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers in their composition, where the compound was synthesized and its properties as part of ionic liquids were explored, reveals insights into its chemical behavior and potential applications in material science (Shevchenko et al., 2017).
Novel Applications
- The compound has been a key starting material or intermediate in the synthesis of novel molecules with potential applications in various fields, including the development of ionic liquids and agents for bone imaging. For example, the synthesis and biological evaluation of novel 99mTc-labelled bisphosphonates as superior bone imaging agents indicate its role in the advancement of diagnostic tools (Qiu et al., 2011).
作用機序
Target of Action
The compound, 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets . They may act as inhibitors, activators, or modulators of their target proteins, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways due to their broad range of targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Given the wide range of activities associated with imidazole derivatives , the effects of this compound could potentially be diverse.
Safety and Hazards
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7-8-3-5-9(7)4-2-6-10;/h3,5,10H,2,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGVTEVDXXPPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700655 |
Source


|
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22159-27-9 |
Source


|
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)







